calmodulin (8-13)
Description
Calmodulin (CaM) is a ubiquitous calcium (Ca²⁺)-sensing protein that regulates diverse cellular processes, including signal transduction, metabolism, and cytoskeletal dynamics . The fragment "calmodulin (8-13)" likely refers to residues 8–13 within the N-terminal domain of CaM, a region critical for Ca²⁺-dependent target recognition. Calmodulin (8-13) may represent a synthetic or natural peptide that interacts with CaM, though its exact biological role requires further characterization.
Properties
CAS No. |
109612-89-7 |
|---|---|
Molecular Formula |
C15H24O2 |
Synonyms |
calmodulin (8-13) |
Origin of Product |
United States |
Chemical Reactions Analysis
Calcium Binding Kinetics of Calmodulin Lobes
CaM contains two globular lobes (N-terminal and C-terminal), each with two EF-hand motifs for Ca²⁺ coordination. Kinetic studies reveal distinct binding properties:
| Parameter | N-Lobe (EF1/EF2) | C-Lobe (EF3/EF4) |
|---|---|---|
| (Ca²⁺) | 193 µM | 27.8 µM |
| (M⁻¹s⁻¹) | ||
| (s⁻¹) |
The N-lobe binds Ca²⁺ faster () but with lower affinity (), while the C-lobe exhibits slower association and higher Ca²⁺ affinity . Cooperative interactions between lobes enable CaM to rapidly sense Ca²⁺ transients and transition between apo- and Ca²⁺-bound states .
Target-Specific Activation Mechanisms
CaM regulates AC1 and AC8 through distinct binding domains (CaMBDs):
AC1 Regulation
-
Binds CaM's C-terminal lobe (C-lobe) via its C1b domain.
-
Inhibition by CaM mutants lacking C-lobe Ca²⁺-binding capacity (e.g., CaM34) .
AC8 Regulation
-
Utilizes two CaMBDs: an N-terminal site (binds CaM's N-lobe) and a C-terminal IQ-like motif (binds CaM's C-lobe).
-
Partially Ca²⁺-loaded CaM (CaM₂ at N-lobe or C-lobe) can activate AC8 through sequential binding .
Competitive Binding Assays
Pull-down assays and mass spectrometry demonstrate Ca²⁺-dependent CaM binding to AC1/AC8:
| Target | CaM Lobe Involved | Ca²⁺ Requirement | Affinity () |
|---|---|---|---|
| AC1-C1b | C-lobe | 0.3 µM Ca²⁺ | 12.7 µM |
| AC8-Nt | N-lobe | 1 µM Ca²⁺ | 9.2 µM |
| AC8-C2b | C-lobe | 1 µM Ca²⁺ | 4.8 µM |
AC8's dual CaMBDs allow sequential engagement: CaM first binds the N-terminal site via its C-lobe, then transfers to the C-terminal IQ motif . In contrast, AC1 requires simultaneous Ca²⁺ occupancy in both lobes for activation .
Functional Implications of Lobe-Specific Regulation
-
AC1 : Slow, sustained cAMP production due to high Ca²⁺ sensitivity ( = 150 nM) .
-
AC8 : Rapid, oscillatory cAMP responses ( = 560 nM) enabled by partial CaM interactions .
-
Kinetic Differences : AC8's N-terminal CaMBD acts as a "parking site" for apo-CaM, priming it for rapid activation during Ca²⁺ influx .
Interaction With Synthetic Peptides
The M13 peptide (derived from myosin light chain kinase) competes with AC1/AC8 for CaM binding:
| Enzyme | (M13) | (M13 + 1 µM CaM) |
|---|---|---|
| AC1 | 44 nM | 1.56 µM |
| AC8 | 48 nM | 1.53 µM |
Both enzymes exhibit similar CaM-binding affinities, but exogenous CaM rescues activity by saturating binding sites .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Structural Dynamics and Conformational Changes
Calmodulin adopts distinct conformations depending on its binding partners. For example:
- Free CaM : The hinge region (Met 72–Glu 83) contains a structured loop (residues 78–81) .
- CaM:M13 Complex : Binding to the M13 peptide extends the hinge region into a flexible loop (Arg 74–Glu 82) .
- CaM:SEF2-1mp Complex : The hinge region remains compact (residues 77–80), similar to free CaM .
These structural shifts highlight how peptide-binding specificity alters CaM’s topology. While direct data on calmodulin (8-13) is lacking, analogous peptides like M13 likely induce similar domain rearrangements, affecting downstream signaling.
Table 1: Structural Comparison of CaM Complexes
| Complex | Hinge Region (Residues) | Secondary Structure Change | Reference |
|---|---|---|---|
| Free CaM | 78–81 | Structured loop | |
| CaM:M13 | 74–82 | Extended flexible loop | |
| CaM:SEF2-1mp | 77–80 | Compact loop |
Binding Affinities and Stoichiometry
Calmodulin interacts with target peptides in a Ca²⁺-dependent manner, often with nanomolar affinity:
- IQ Peptides : Bind CaM with 1:1 stoichiometry (Kd ≈ 1–10 nM) .
- Amphiphilic Peptides : Form exceptionally tight complexes (Kd < 10⁻⁸ M) .
- Bisindolylmaleimides : Synthetic inhibitors with ΔG values correlating (r² = 0.703) between experimental and theoretical models .
Calmodulin (8-13) may exhibit similar high-affinity binding, though its exact Kd remains uncharacterized. Notably, labeling strategies (e.g., A13C tags) reveal that CaM’s aromatic side-chain dynamics vary between Ca²⁺-bound and apo states, which could influence peptide interactions .
Table 2: Binding Parameters of CaM-Targeting Compounds
| Compound | Binding Stoichiometry | Kd (nM) | ΔG (kcal/mol) | Reference |
|---|---|---|---|---|
| IQ Peptides | 1:1 | 1–10 | N/A | |
| Amphiphilic Peptides | 1:1 | < 0.1 | N/A | |
| Bisindolylmaleimide X | N/A | N/A | -9.2 |
Functional Antagonism and Inhibition
Calmodulin antagonists exhibit diverse mechanisms:
- Phenothiazines (e.g., trifluoperazine): Broad-spectrum inhibitors but with off-target effects at therapeutic doses .
- Benzoxazine Derivatives: Show CaM antagonism comparable to phenothiazines, with potent antihypertensive effects .
- W-7 : A CaM antagonist that inhibits intracellular pathogen replication by disrupting Ca²⁺-CaM signaling .
In contrast, Bisindolylmaleimides demonstrate higher specificity, with computational models predicting stable binding to CaM’s hydrophobic pockets . Calmodulin (8-13), if functioning as an inhibitory peptide, may share mechanistic similarities with M13 or synthetic antagonists but requires empirical validation.
Key Differences and Controversies
Q & A
Q. What steps ensure reproducibility when documenting calmodulin (8-13) experiments in publications?
- Methodological Answer : Provide detailed supplemental methods, including raw data files (e.g., .pdb for structures, .csv for kinetics) and step-by-step protocols. Use standardized nomenclature for mutations (e.g., E31A) and specify protein sources (e.g., recombinant vs. tissue-derived). Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
